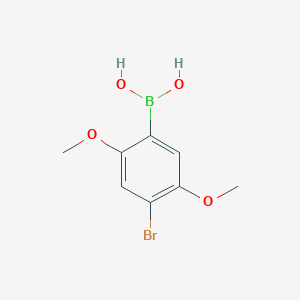

(4-Bromo-2,5-dimethoxyphenyl)boronic acid

Descripción general

Descripción

(4-Bromo-2,5-dimethoxyphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BBrO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine and methoxy groups. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,5-dimethoxyphenyl)boronic acid typically involves the bromination of 2,5-dimethoxyphenylboronic acid. One common method includes the reaction of 2,5-dimethoxyphenylboronic acid with bromine in the presence of a suitable solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(4-Bromo-2,5-dimethoxyphenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: The bromine atom can be reduced to form the corresponding phenylboronic acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Reduction: Phenylboronic acids.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Boronic acids, including (4-Bromo-2,5-dimethoxyphenyl)boronic acid, have garnered attention for their potential as anticancer agents. The introduction of boronic acid moieties into bioactive molecules can enhance their selectivity and pharmacokinetic properties. For instance, bortezomib, a boronic acid derivative, is an FDA-approved drug used to treat multiple myeloma by inhibiting proteasome activity .

Recent studies indicate that derivatives of boronic acids can target specific molecular pathways involved in cancer progression. For example, they may interact with proteases and other enzymes crucial for tumor growth and metastasis . The modification of existing anticancer drugs with boronic acids is a promising area of research.

Antibacterial and Antiviral Properties

Research has shown that boronic acids possess antibacterial and antiviral properties. These compounds can disrupt the function of essential enzymes in pathogens, making them potential candidates for developing new antibiotics and antiviral drugs . The ability to form reversible covalent bonds with biological nucleophiles enhances their therapeutic potential.

Organic Synthesis

Suzuki–Miyaura Cross-Coupling Reaction

One of the most significant applications of this compound is in the Suzuki–Miyaura cross-coupling reaction. This reaction is vital for forming carbon-carbon bonds in organic synthesis. Boronic acids serve as key reagents in this process, allowing for the construction of complex organic molecules from simpler precursors .

The compound can be utilized to synthesize various pharmaceuticals and agrochemicals through this methodology. Its effectiveness in cross-coupling reactions makes it an important building block in synthetic organic chemistry.

Case Study 1: Development of Anticancer Agents

A study investigated the synthesis of novel boronic acid derivatives aimed at enhancing anticancer activity. Researchers modified existing compounds to include this compound, resulting in improved efficacy against cancer cell lines compared to non-boronated analogs. The study highlighted the importance of structural modifications in optimizing therapeutic outcomes .

Case Study 2: Antibiotic Development

Another research project focused on the antibacterial properties of boronic acids. The team synthesized a series of derivatives, including this compound, and tested their activity against resistant bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential for new antibiotic development .

Summary Table of Applications

| Application Area | Details | Examples/Case Studies |

|---|---|---|

| Medicinal Chemistry | Anticancer activity via proteasome inhibition | Bortezomib as a reference drug |

| Antibacterial and antiviral properties | Potential new antibiotics | |

| Organic Synthesis | Key reagent in Suzuki–Miyaura cross-coupling reactions | Synthesis of pharmaceuticals and agrochemicals |

| Case Studies | Development of novel anticancer agents | Enhanced efficacy against cancer cell lines |

| Antibiotic development against resistant strains | Significant antibacterial activity observed |

Mecanismo De Acción

The primary mechanism of action for (4-Bromo-2,5-dimethoxyphenyl)boronic acid is through its participation in Suzuki-Miyaura coupling reactions. The process involves the following steps:

Oxidative Addition: The palladium catalyst reacts with an aryl or vinyl halide to form a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

2,5-Dimethoxyphenylboronic acid: Similar structure but lacks the bromine atom.

4-Bromo-2,5-dimethylphenylboronic acid: Similar structure but has methyl groups instead of methoxy groups.

Uniqueness

(4-Bromo-2,5-dimethoxyphenyl)boronic acid is unique due to the presence of both bromine and methoxy groups, which provide distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in Suzuki-Miyaura coupling reactions, where the bromine atom can be selectively activated for cross-coupling .

Actividad Biológica

(4-Bromo-2,5-dimethoxyphenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its metabolic pathways, pharmacological effects, and therapeutic applications. The findings are supported by data tables and case studies from diverse sources.

This compound is characterized by the presence of a boronic acid functional group attached to a brominated aromatic ring. This structure allows it to interact with various biological molecules, influencing its pharmacological profile.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity : Boronic acids have been studied for their role in cancer therapy, particularly in the development of proteasome inhibitors.

- Neuropharmacological Effects : The compound's structural similarity to psychoactive agents suggests potential activity on serotonin receptors.

- Metabolic Pathways : Understanding the metabolism of this compound is crucial for assessing its safety and efficacy.

Anticancer Activity

Boronic acids, including this compound, have been shown to exhibit anticancer properties. Notably, compounds like bortezomib have paved the way for research into boron-containing drugs as proteasome inhibitors.

| Study | Purpose | Findings |

|---|---|---|

| Bortezomib in multiple myeloma | Investigate efficacy | Demonstrated significant tumor reduction and improved survival rates |

| Combination therapy with ixazomib | Assess safety and tolerability | Found effective in overcoming drug resistance in aggressive lymphomas |

These studies highlight the potential of boronic acids in cancer treatment, suggesting that this compound may share similar properties.

Neuropharmacological Effects

Research indicates that (4-Bromo-2,5-dimethoxyphenethylamine), closely related to this compound, exhibits high affinity for serotonin receptors.

- Serotonin Receptor Binding :

- High affinity for 5-HT2 receptors (Ki = 1 nM).

- Significant binding to 5-HT1A and 5-HT1B receptors.

This binding profile suggests that this compound could influence mood and perception, similar to other psychoactive compounds.

Metabolic Pathways

A study on the metabolism of related compounds revealed several metabolites formed through oxidative deamination processes:

- Key Metabolites Identified :

- 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE)

- 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA)

These metabolites were observed across various species' hepatocytes, indicating a complex metabolic pathway with potential interspecies variability in toxicity and efficacy .

Case Studies

Several case studies illustrate the biological activity of boronic acids:

- Psychoactive Properties :

- Anticancer Applications :

- Pharmacokinetic Studies :

Propiedades

IUPAC Name |

(4-bromo-2,5-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO4/c1-13-7-4-6(10)8(14-2)3-5(7)9(11)12/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSKPPVNGHKIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OC)Br)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629652 | |

| Record name | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950846-26-1 | |

| Record name | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.